molecular formula C10H16N2O2 B14761623 (4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)

Cat. No.: B14761623
M. Wt: 196.25 g/mol
InChI Key: ZOHPIHQGQUZVNI-RNFRBKRXSA-N
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Description

(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its two oxazole rings connected by an ethane bridge, with each oxazole ring bearing a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with ethyl oxalyl chloride to form the oxazole ring. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then coupled with ethane-1,1-diol to form the final product.

Industrial Production Methods

In an industrial setting, the production of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The methyl groups on the oxazole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce dihydrooxazole alcohols.

Scientific Research Applications

(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of methyl groups.

    (4R,4’R)-2,2’-(Propane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with a propane bridge instead of an ethane bridge.

Uniqueness

(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) is unique due to its specific substitution pattern and the presence of an ethane bridge. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxazole derivatives.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(4R)-4-methyl-2-[1-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H16N2O2/c1-6-4-13-9(11-6)8(3)10-12-7(2)5-14-10/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

ZOHPIHQGQUZVNI-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1COC(=N1)C(C)C2=N[C@@H](CO2)C

Canonical SMILES

CC1COC(=N1)C(C)C2=NC(CO2)C

Origin of Product

United States

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